
WRN inhibitor 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WRN inhibitor 4 is a compound designed to inhibit the Werner (WRN) helicase, an enzyme crucial for maintaining genome stability. WRN helicase is involved in DNA repair processes, and its inhibition has shown potential in targeting cancers with microsatellite instability (MSI), which are often resistant to conventional therapies .
准备方法
Synthetic Routes and Reaction Conditions
WRN inhibitor 4 is synthesized through a series of chemical reactions involving N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives. The synthetic route typically involves the condensation of an arylamine with a trifluoromethyl-quinazoline precursor under specific reaction conditions . The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
WRN inhibitor 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are crucial in the synthesis of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Stannous chloride dihydrate is often used as a reducing agent.
Substitution: Nucleophilic reagents such as sodium methoxide are used under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of N-aryl-2-trifluoromethyl-quinazoline-4-amine, which are further processed to yield this compound .
科学研究应用
WRN inhibitor 4 has several scientific research applications:
作用机制
WRN inhibitor 4 exerts its effects by binding to the WRN helicase, inhibiting its helicase and exonuclease activities. This inhibition leads to the accumulation of DNA damage in MSI-high cancer cells, ultimately causing cell death . The compound targets specific molecular pathways involved in DNA repair, making it a promising candidate for synthetic lethal strategies in cancer therapy .
相似化合物的比较
Similar Compounds
HRO761: Another WRN inhibitor that binds to a non-conserved allosteric site in the WRN helicase domain.
VVD-133214: A covalent inhibitor that targets the pre-DNA-bound state of WRN.
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: A series of compounds with similar structures and mechanisms of action.
Uniqueness
WRN inhibitor 4 is unique due to its specific binding affinity and selectivity for WRN helicase. Its ability to induce DNA damage selectively in MSI-high cancer cells sets it apart from other inhibitors . Additionally, its synthetic route and reaction conditions have been optimized for higher yield and purity, making it a valuable compound for research and therapeutic applications .
属性
分子式 |
C16H14N2O5S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-6-phenyl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H14N2O5S/c19-13-8-12(15(20)17-11-6-7-24(22,23)9-11)16(21)18-14(13)10-4-2-1-3-5-10/h1-8,11,19H,9H2,(H,17,20)(H,18,21)/t11-/m1/s1 |
InChI 键 |
HFIIQCVNTGZNPC-LLVKDONJSA-N |
手性 SMILES |
C1[C@@H](C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CC=CC=C3)O |
规范 SMILES |
C1C(C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


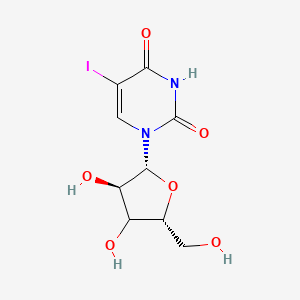
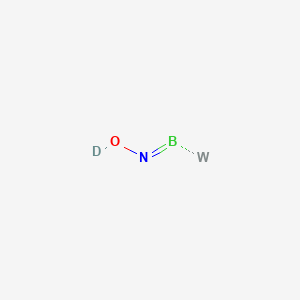
![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)

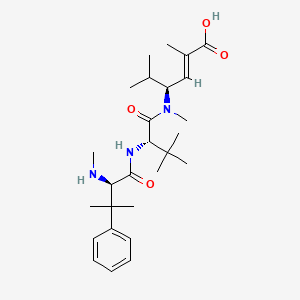
![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)
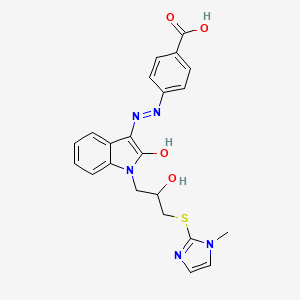
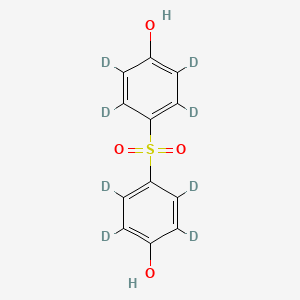
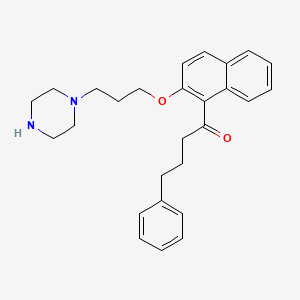

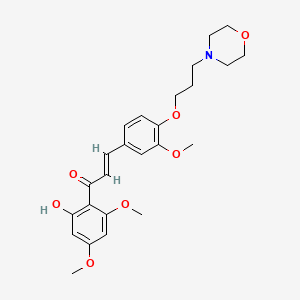

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
